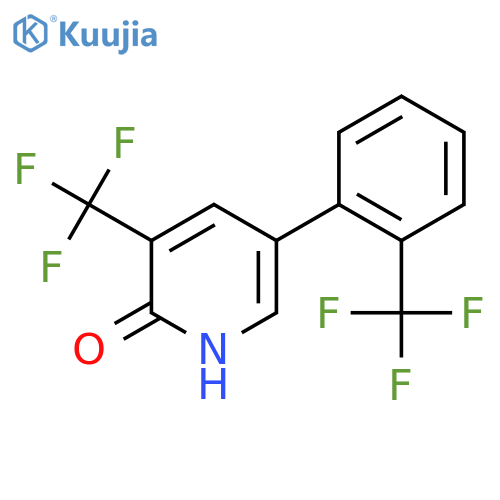Cas no 1261773-28-7 (2-Hydroxy-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenyl)pyridine)
2-ヒドロキシ-3-(トリフルオロメチル)-5-(2-(トリフルオロメチル)フェニル)ピリジンは、高度にフッ素化されたピリジン誘導体であり、その特異的な分子構造により優れた化学的安定性と反応性を有する。トリフルオロメチル基の導入により、脂溶性の向上や代謝耐性が期待され、医薬品中間体や機能性材料としての応用が注目されている。特に、電子求引性基の配置によりπ共役系が調整可能で、有機電子デバイスや触媒設計における精密分子設計ツールとしての利用価値が高い。X線結晶構造解析により確認された剛直な骨格構造は、標的タンパク質との高親和性相互作用にも寄与する。

1261773-28-7 structure
商品名:2-Hydroxy-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenyl)pyridine
CAS番号:1261773-28-7
MF:C13H7F6NO
メガワット:307.191204309464
CID:4920336
2-Hydroxy-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenyl)pyridine
-
- インチ: 1S/C13H7F6NO/c14-12(15,16)9-4-2-1-3-8(9)7-5-10(13(17,18)19)11(21)20-6-7/h1-6H,(H,20,21)
- InChIKey: HSUOMQUCWUAFRQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C1=CNC(C(C(F)(F)F)=C1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 488
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 29.1
2-Hydroxy-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024001793-500mg |
2-Hydroxy-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenyl)pyridine |
1261773-28-7 | 97% | 500mg |
$1,019.20 | 2022-04-03 | |
| Alichem | A024001793-250mg |
2-Hydroxy-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenyl)pyridine |
1261773-28-7 | 97% | 250mg |
$673.20 | 2022-04-03 | |
| Alichem | A024001793-1g |
2-Hydroxy-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenyl)pyridine |
1261773-28-7 | 97% | 1g |
$1,730.40 | 2022-04-03 |
2-Hydroxy-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenyl)pyridine 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
1261773-28-7 (2-Hydroxy-3-(trifluoromethyl)-5-(2-(trifluoromethyl)phenyl)pyridine) 関連製品
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
